(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 328012-09-5
VCID: VC21434861
InChI: InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+
SMILES: C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2
Molecular Formula: C15H11N3O
Molecular Weight: 249.27g/mol

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one

CAS No.: 328012-09-5

Cat. No.: VC21434861

Molecular Formula: C15H11N3O

Molecular Weight: 249.27g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one - 328012-09-5

Specification

CAS No. 328012-09-5
Molecular Formula C15H11N3O
Molecular Weight 249.27g/mol
IUPAC Name (E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+
Standard InChI Key OYYVHLPZRRNXJQ-ZHACJKMWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2
SMILES C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2

Introduction

Chemical Identity and Properties

Nomenclature and Identification

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one, also commonly referred to as 1-(3-phenyl-2-propenoyl)-1H-benzotriazole, is a well-defined chemical compound with established identification parameters. The compound's unique structure consists of a benzotriazole heterocyclic core linked to a phenylpropenoyl group, creating a molecule with distinctive chemical properties and reactivity. This structural arrangement positions it as an interesting subject for chemical research, particularly in studies involving heterocyclic chemistry and potential pharmaceutical applications.

The compound can be uniquely identified through several standardized identifiers as presented in Table 1.1:

IdentifierValue
CAS Number26112-94-7
IUPAC Name(E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one
Other Names1-(3-phenyl-2-propenoyl)-1H-benzotriazole
Standard InChIInChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+
Standard InChIKeyOYYVHLPZRRNXJQ-ZHACJKMWSA-N
Isomeric SMILESC1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2

Physical and Chemical Properties

The physical and chemical properties of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one provide crucial information for researchers working with this compound. Understanding these properties is essential for predicting its behavior in various chemical reactions and for determining appropriate handling and storage protocols. Table 1.2 summarizes the key physical and chemical properties of this compound:

PropertyValue
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Physical StateSolid (at standard conditions)
Chemical ClassificationBenzotriazole derivative
Functional GroupsBenzotriazole, α,β-unsaturated ketone, phenyl group
ReactivityParticipates in various organic reactions due to benzotriazole moiety and α,β-unsaturated carbonyl group

The presence of the benzotriazole heterocycle combined with an α,β-unsaturated ketone creates a molecule with interesting reactivity patterns that can be exploited in synthetic organic chemistry. The compound's relatively moderate molecular weight places it in a range suitable for potential pharmaceutical applications, should it demonstrate appropriate biological activity.

Structural Characteristics

Molecular Structure

The molecular structure of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one features several key components that contribute to its chemical behavior and potential applications. At its core is the benzotriazole moiety, a heterocyclic structure containing three nitrogen atoms in a fused ring system. This benzotriazole unit is linked through one of its nitrogen atoms to a carbonyl group, which connects to a phenyl ring via a trans (E) configured carbon-carbon double bond.

This structural arrangement creates several important features:

Isomerism and Stereochemistry

The "(2E)" designation in the compound's name specifically indicates the stereochemistry around the carbon-carbon double bond in the prop-2-en-1-one moiety. This E-configuration (trans arrangement) means that the phenyl group and the carbonyl group are on opposite sides of the double bond. This stereochemical arrangement is important for several reasons:

The (2E) isomer is specifically identified by its Standard InChI notation which includes the "/b11-10+" segment indicating the E-configuration of the double bond. This stereochemical precision is crucial for researchers working with this compound, as the Z-isomer (if it exists) would potentially exhibit different chemical and biological properties.

Synthesis and Applications

Research Applications

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one has significant potential in various research applications, particularly in the fields of organic chemistry and pharmaceutical development. The benzotriazole moiety is known for its versatility in chemical reactions, making this compound potentially valuable as a synthetic intermediate or reagent.

Some possible research applications include:

  • Serving as an intermediate in the synthesis of more complex heterocyclic compounds

  • Acting as a model compound for studying the reactivity of benzotriazole derivatives

  • Providing a scaffold for developing potential pharmaceutical agents

  • Functioning as a protecting group or activating agent in certain organic transformations

The compound is primarily designated for research use only, with specific cautions against human or veterinary use, indicating its current status as a research chemical rather than an approved therapeutic agent.

Comparative Analysis

Relationship to Other Benzotriazole Derivatives

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one belongs to a broader family of benzotriazole derivatives that share the common benzotriazole core structure but differ in their substituents. One related compound mentioned in the search results is 1-(1H-Benzotriazol-1-yl)prop-2-yn-1-one (compound 20a), which features an alkyne rather than an alkene group and lacks the phenyl substituent .

These structural differences can significantly affect:

  • Chemical reactivity, particularly in nucleophilic addition reactions

  • Physical properties such as solubility and melting point

  • Potential biological activities

  • Applications in synthetic chemistry

Advantages and Limitations

Like all chemical compounds, (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one has certain advantages and limitations that influence its utility in research and potential applications.

Advantages:

  • The benzotriazole moiety provides versatility in chemical reactions

  • The α,β-unsaturated carbonyl system offers opportunities for various addition reactions

  • The compound's structure allows for potential modifications to optimize properties

  • Its moderate molecular weight places it in a range suitable for potential pharmaceutical applications

Limitations:

  • Limited publicly available research specific to this exact compound

  • Potential reactivity issues that might require careful handling and storage

  • Current restriction to research applications, without approved human or veterinary uses

  • Possible synthetic challenges in preparing the compound in high purity

Understanding these advantages and limitations is crucial for researchers considering work with this compound, helping them to make informed decisions about its suitability for specific research objectives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator